molecular formula C19H15ClN4O2S B2465472 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903865-65-6

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2465472
CAS No.: 903865-65-6
M. Wt: 398.87
InChI Key: DEIWZHKHOPLXRE-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of benzoyl, piperazine, thiophene, oxazole, and nitrile functional groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including:

    Formation of the piperazine derivative: This could involve the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions.

    Synthesis of the oxazole ring: This might be achieved through a cyclization reaction involving a thiophene derivative and a nitrile precursor.

    Coupling reactions: The final compound could be formed by coupling the piperazine derivative with the oxazole-thiophene intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The aromatic rings (benzoyl and thiophene) could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the nitrile group could produce primary amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound could serve as an intermediate in the synthesis of other complex molecules.

    Catalysis: Its unique structure might make it useful as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological studies: Compounds with piperazine and oxazole rings are often investigated for their potential as pharmaceuticals, including as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

    Materials science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is investigated as a pharmaceutical, its mechanism might involve binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a thiophene.

    5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)imidazole-4-carbonitrile: Similar structure but with an imidazole ring instead of an oxazole.

Uniqueness

The presence of both thiophene and oxazole rings in the same molecule, along with the piperazine and nitrile groups, makes 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile unique. This combination of functional groups could confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(26-19)16-5-2-10-27-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIWZHKHOPLXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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